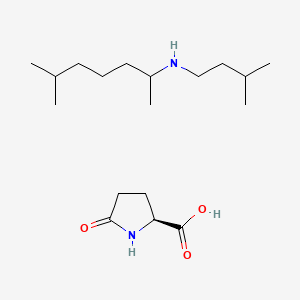
Einecs 298-346-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 298-346-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific chemical identity of this compound can be determined by its unique EINECS number, which helps in tracking and regulating the substance within the European Union.
Chemical Reactions Analysis
Einecs 298-346-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Einecs 298-346-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biochemical assays and studies involving enzyme activity or metabolic pathways.
Medicine: It could be involved in the development of pharmaceuticals or as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 298-346-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism depends on the specific application and context in which the compound is used. For example, in a biochemical assay, it may inhibit or activate an enzyme, while in a pharmaceutical context, it may interact with a receptor or signaling pathway.
Comparison with Similar Compounds
Einecs 298-346-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve aspects such as reactivity, stability, and applications. Some similar compounds include:
Einecs 298-041-4: Another compound listed in the EINECS inventory with different properties and applications.
Einecs 298-346-3: A compound with a similar structure but different reactivity and uses.
Properties
CAS No. |
93803-73-7 |
|---|---|
Molecular Formula |
C18H36N2O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
6-methyl-N-(3-methylbutyl)heptan-2-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H29N.C5H7NO3/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;7-4-2-1-3(6-4)5(8)9/h11-14H,6-10H2,1-5H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
UDBSTPFSZXOXRY-HVDRVSQOSA-N |
Isomeric SMILES |
CC(C)CCCC(C)NCCC(C)C.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)CCCC(C)NCCC(C)C.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















